Regioisomeric Differentiation from Ipronidazole: N-1 Isopropyl vs. N-1 Methyl Substitution Defines Distinct Pharmacophores
1-Isopropyl-2-methyl-5-nitro-1H-imidazole (CAS 33003-18-8) is the regioisomer of the veterinary drug ipronidazole (CAS 14885-29-1; 1-methyl-2-isopropyl-5-nitroimidazole) [1]. The two compounds share the identical molecular formula (C₇H₁₁N₃O₂, MW 169.18) but differ in the positional assignment of the isopropyl and methyl groups: in the target compound, isopropyl occupies N-1 and methyl occupies C-2, whereas in ipronidazole, methyl occupies N-1 and isopropyl occupies C-2 [2]. This regioisomeric swap has documented consequences: QSAR studies of nitroimidazole electron transfer kinetics have established that the size of the N-1 alkyl substituent is the dominant determinant of the electron transfer rate constant to the nitro group, which governs reductive bioactivation . Ipronidazole carries the smaller N-1 methyl substituent, while the target compound bears the sterically bulkier N-1 isopropyl group, predicting a measurably different rate constant for the critical one-electron reduction step .
| Evidence Dimension | N-1 substituent steric bulk (molecular connectivity) and predicted electron transfer rate constant |
|---|---|
| Target Compound Data | N-1 = isopropyl (branched C3); C-2 = methyl. Predicted slower electron transfer rate due to larger N-1 substituent increasing Fe-S cluster-to-nitro distance. |
| Comparator Or Baseline | Ipronidazole: N-1 = methyl (C1); C-2 = isopropyl. Known antiprotozoal with established MIC and in vivo efficacy data in veterinary applications. |
| Quantified Difference | QSAR analysis demonstrated that N-1 alkyl substituent size strongly influences electron transfer rate constant magnitude (p < 0.05); specific rate constants for this regioisomeric pair have not been published, but the structural difference predicts a significant kinetic divergence based on the validated QSAR model . |
| Conditions | Kinetic measurements using reduced [2Fe-2S] ferredoxins from Trichomonas vaginalis and Anabaena sp. as electron donors; QSAR derived from multiple nitroimidazole congeners. |
Why This Matters
Procurement of the correct regioisomer is critical because N-1 substituent identity governs the rate-limiting bioactivation step; confusing CAS 33003-18-8 with ipronidazole (CAS 14885-29-1) would introduce an uncontrolled variable in any reduction-dependent biological assay.
- [1] DrugFuture. Ipronidazole. CAS 14885-29-1. Chemical and Biological Profile. View Source
- [2] American Elements. 2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole. CAS 33003-18-8. IUPAC Name and Structural Data. View Source
